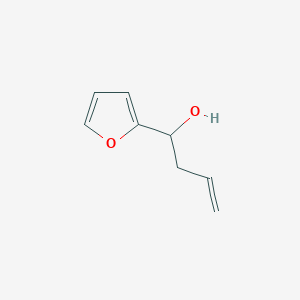

1-(Furan-2-yl)but-3-en-1-ol

Description

Significance of Furan-Containing Alcohols in Contemporary Chemical Research

Furan-containing alcohols are a class of compounds that hold considerable importance in modern chemical research. The furan (B31954) nucleus, a five-membered aromatic heterocycle with one oxygen atom, is a structural motif found in numerous biologically active materials and natural products. researchgate.netresearchgate.net This makes furan derivatives, including furan-containing alcohols, attractive targets for synthesis in medicinal chemistry and drug discovery. utripoli.edu.ly They serve as key intermediates in the synthesis of pharmaceuticals, such as antibiotics and antivirals, as well as agrochemicals like pesticides and herbicides. chemimpex.comnumberanalytics.com

The reactivity of the furan ring, which can undergo electrophilic substitution and cycloaddition reactions, allows for the construction of complex molecular architectures. numberanalytics.comnumberanalytics.com Furthermore, the presence of a hydroxyl group provides a reactive site for further functionalization, enhancing the synthetic utility of these compounds. Research is ongoing to develop new and more sustainable methods for synthesizing furan derivatives and to explore their applications in areas like sustainable materials and biofuels. numberanalytics.comnumberanalytics.comvideohall.com

Overview of Strategic Importance in Synthetic Methodologies

The strategic importance of 1-(Furan-2-yl)but-3-en-1-ol in synthetic methodologies lies in its bifunctional nature, possessing both a furan ring and a homoallylic alcohol moiety. This unique combination allows for a variety of chemical transformations. For instance, the furan ring can act as a diene in Diels-Alder reactions, while the alcohol can be oxidized or otherwise modified. numberanalytics.comwikipedia.org

A significant application of this compound is as a key precursor in the synthesis of the Ipomoeassin family of compounds, which exhibit cytotoxic properties. aurigeneservices.com It is also utilized in the synthesis of the C1–C15 domain of halichondrins, a class of marine-derived polyether macrolides with potent antitumor activities. aurigeneservices.com The synthesis of (S)-1-(furan-2-yl)pent-4-en-1-ol, a closely related structure, has been achieved through a sequence involving Weinreb amide formation, Weinreb ketone synthesis, and Corey-Bakshi-Shibata (CBS) reduction, highlighting the advanced synthetic strategies employed to access these valuable building blocks. aurigeneservices.com

Historical Context of Furan Chemistry and Alkene-Alcohol Architectures

The history of furan chemistry dates back to 1780, when the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele. utripoli.edu.lywikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. numberanalytics.comwikipedia.org Since its discovery, furan and its derivatives have been extensively studied, with furfural (B47365), produced from agricultural byproducts like corn cobs, becoming a key industrial chemical for the production of other furan compounds. researchgate.netwikipedia.orgbritannica.com

The alkene-alcohol structural motif, also known as an unsaturated alcohol, is fundamental in organic chemistry. The synthesis of alcohols from alkenes is a well-established set of reactions, including acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation, which allow for the controlled addition of a hydroxyl group to a carbon-carbon double bond with specific regioselectivity. pressbooks.pubchemistrysteps.com The combination of these two well-established areas of chemistry in a single molecule like this compound provides chemists with a powerful tool for the construction of complex and biologically relevant molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKPZJIQPMRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982708 | |

| Record name | 1-(Furan-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6398-51-2, 64180-68-3 | |

| Record name | α-2-Propen-1-yl-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6398-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC75454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Furan-2-yl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Furyl)-1-buten-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Furan 2 Yl but 3 En 1 Ol and Its Analogs

Established Synthetic Pathways to 1-(Furan-2-yl)but-3-en-1-ol and Related Furylcarbinols

Grignard Reagent Mediated Additions to Furanic Aldehydes

The addition of organometallic reagents, particularly Grignard reagents, to aldehydes is a fundamental and widely used method for carbon-carbon bond formation and the synthesis of secondary alcohols. The synthesis of this compound is classically achieved through the reaction of furfural (B47365) with allylmagnesium bromide. researchgate.netacs.org This reaction involves the nucleophilic attack of the allyl group from the Grignard reagent onto the carbonyl carbon of furfural, followed by an aqueous workup to yield the desired homoallylic alcohol. acs.org

The efficiency of this reaction can be influenced by the reaction conditions, including the solvent and the method of Grignard reagent preparation. For instance, the use of tetrahydrofuran (B95107) (THF) as a solvent is common. In some procedures, to avoid the side reaction of Wurtz coupling which can form 1,5-hexadiene, the reaction temperature is maintained below 0°C during the formation of allylmagnesium bromide. researchgate.netresearchgate.net An alternative approach, known as the Barbier-Grignard procedure, involves the simultaneous addition of the aldehyde and the allyl halide to magnesium turnings. uni-stuttgart.de This method has been reported for the synthesis of related furfuryl alcohols.

A specific procedure for the synthesis of 1-(3-(benzyldimethylsilyl)furan-2-yl)but-3-en-1-ol, an analog of the target compound, involves the reaction of 3-(benzyldimethylsilyl)furan-2-carbaldehyde with allylmagnesium bromide in diethyl ether, affording the product in a 70% yield. rsc.org This demonstrates the utility of the Grignard addition for preparing structurally diverse furylcarbinols.

| Aldehyde | Grignard Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(Benzyldimethylsilyl)furan-2-carbaldehyde | Allylmagnesium bromide | Diethyl ether | 70 | rsc.org |

| Furfural | Allylmagnesium bromide | Diethyl ether | Not specified | researchgate.net |

| 5-Methylfurfural | Allylmagnesium chloride | Tetrahydrofuran | 96.1 | uni-stuttgart.de |

Advanced One-Pot Synthesis Strategies

Modern synthetic chemistry increasingly focuses on the development of one-pot reactions, which offer advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of furylcarbinols and their derivatives, several advanced one-pot strategies have been developed.

One such strategy involves a tandem chemo-enzymatic process. For example, the synthesis of homoallylic alcohols can be achieved through the biooxidation of a primary alcohol to an aldehyde, followed by a chemocatalyzed allylation in the same pot. researchgate.net This approach combines the selectivity of enzymatic catalysis with the bond-forming power of organometallic chemistry.

Another innovative one-pot method is the synthesis of highly functionalized furan-based polyphenolics. This procedure involves a DBU-catalyzed 1,4-conjugate addition of 1,3-dicarbonyl compounds to 3-bromochromones, which then undergoes a furan (B31954) heterocyclization and chromanone ring-opening cascade to afford the furan derivative in a single operation. researchgate.net While not directly producing this compound, this methodology showcases the potential of one-pot strategies for the efficient construction of complex furan-containing molecules.

Furthermore, a one-pot electrochemical tandem reaction has been developed for the synthesis of homoallylic alcohols directly from alcohols in an aqueous medium, expanding the range of suitable starting materials for allylation reactions. nih.gov

| Strategy | Starting Materials | Key Catalysts/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Chemo-enzymatic tandem reaction | Primary alcohol, Allyl bromide | Alcohol oxidase, In(0) | Homoallylic alcohol | researchgate.net |

| DBU-catalyzed cascade | 3-Bromochromone, 1,3-Dicarbonyl compound | DBU | Functionalized furan-based polyphenol | researchgate.net |

| Electrochemical tandem reaction | Alcohol, Allyl halide | - | Homoallylic alcohol | nih.gov |

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthetic methods a critical area of research. This section explores various approaches to obtain enantiomerically enriched this compound and related furyl-substituted alcohols.

Chiral Catalyst-Enabled Asymmetric Reductions (e.g., CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. researchgate.net This reaction typically employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF. researchgate.net

A highly efficient synthesis of (S)-1-(furan-2-yl)pent-4-en-1-ol, a close analog of the target molecule, has been achieved using the CBS reduction as the key stereochemistry-determining step. researchgate.net This synthesis starts from furan-2-carboxylic acid and proceeds via a Weinreb amide intermediate to form 1-(furan-2-yl)pent-4-en-1-one. The subsequent CBS reduction of this ketone affords the desired (S)-alcohol with high enantioselectivity. researchgate.net This strategy avoids a resolution step, which can significantly lower the yield of the desired enantiomer.

The enantioselectivity of the CBS reduction is influenced by the structure of the ketone and the specific oxazaborolidine catalyst used. researchgate.net The reaction is applicable to a wide range of ketones, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated systems. researchgate.net

| Ketone Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-(Furan-2-yl)pent-4-en-1-one | (R)-CBS catalyst, BMS | (S)-1-(Furan-2-yl)pent-4-en-1-ol | Not specified, but described as highly efficient | researchgate.net |

Chemo- and Stereoselective Approaches to Related Furyl-Substituted Alcohols

Beyond asymmetric reductions, other chemo- and stereoselective methods have been developed for the synthesis of chiral furyl-substituted alcohols. A notable example is the asymmetric allylation of furanic aldehydes.

A highly enantioselective allylation at the benzylic position of 5-alkyl furfurals has been established using a cooperative palladium/amine catalysis system. acs.org This method utilizes a chiral TADDOL-based phosphoramidite (B1245037) ligand for the palladium catalyst and a chiral diphenylprolinol silyl (B83357) ether as the amine co-catalyst. The synergistic action of these two chiral sources allows for high levels of enantioselectivity (up to 97% ee) in the synthesis of highly functionalized chiral furan derivatives. acs.orgthieme-connect.com

Another approach involves the catalytic asymmetric allylation of furfural using chiral (salen)chromium(III) complexes. sci-hub.se While this method provided the desired homoallylic alcohol, the enantioselectivity was moderate (up to 70% ee). The reaction conditions, such as solvent and temperature, were found to significantly impact the outcome. sci-hub.se

| Substrate | Reaction Type | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| 5-Methylfurfural | Asymmetric Allylation | Pd(dba)₂, Chiral Phosphoramidite Ligand, Chiral Amine | 99 | 94 | acs.org |

| Furfural | Asymmetric Allylation | (salen)Cr(III)BF₄, Allyltributyltin | ~10 | 56 | sci-hub.se |

| 5-Chloromethylfurfural | Asymmetric Allylation | Pd(dba)₂, Chiral Phosphoramidite Ligand, Chiral Amine | 93 | 92 | acs.org |

Enzymatic Resolution Techniques for Chiral Furanic Alcohols

Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure compounds. Lipases are particularly versatile biocatalysts for the resolution of racemic alcohols via enantioselective acylation or hydrolysis. jiangnan.edu.cn

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is one of the most widely used and efficient lipases for the kinetic resolution of secondary alcohols, including those with furan moieties. jiangnan.edu.cnnih.govrsc.org The resolution of racemic 1-(furan-2-yl)ethanols has been successfully achieved using CALB and vinyl acetate (B1210297) as the acyl donor, resulting in high enantiomeric excesses for both the remaining alcohol and the acylated product. researchgate.netacs.org

The efficiency and selectivity of the enzymatic resolution can be influenced by various factors, including the enzyme source, the acyl donor, the solvent, and the temperature. researchgate.netacs.org For instance, in the resolution of 4-fluorophenyl-furan-2-yl methanol, isooctane (B107328) was found to be a suitable solvent, and isopropenyl acetate was an effective acyl donor, leading to a high enantiomeric ratio. acs.org The development of dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of a racemate into a single enantiomer in 100% yield. thieme-connect.combenthamscience.comnih.gov

| Substrate | Enzyme | Acyl Donor | Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|

| rac-1-(Furan-2-yl)ethanol | Candida antarctica Lipase B (Novozym 435) | Vinyl acetate | ~50 | >99 (for remaining alcohol) | researchgate.netacs.org |

| rac-4-Fluorophenyl-furan-2-yl methanol | Candida antarctica Lipase B (Novozym 435) | Isopropenyl acetate | 49 | Not specified, E-ratio = 91 | acs.org |

| rac-1-(Benzofuran-2-yl)ethanol | Lipase AK | Vinyl acetate | 49 | 98.6 (for remaining alcohol) | researchgate.net |

| rac-4-(Furan-2-yl)but-3-en-2-ol | Pseudomonas fluorescens lipase | Vinyl acetate | 48 | 99.2 (for remaining alcohol) | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its analogs is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves designing synthetic routes that utilize sustainable resources, minimize waste, and employ non-toxic reagents and solvents. The furan moiety, central to the target molecule, is itself a key platform chemical derivable from renewable biomass, making its derivatives prime candidates for green synthetic approaches. frontiersin.orgwiley.com

Development of Sustainable Synthetic Protocols

Recent research has focused on developing more sustainable methods for the synthesis of homoallylic alcohols like this compound, moving away from traditional organometallic reagents that are often toxic, hazardous, and produce significant waste.

One notable advancement is the development of metal-free allylation reactions. A study has demonstrated the synthesis of this compound from furfural using potassium allyltrifluoroborate as the allylating agent. researchgate.net This method, promoted by boron trifluoride etherate, proceeds under mild conditions and avoids the use of transition metal catalysts, aligning with green chemistry goals. researchgate.net

Biocatalysis represents another cornerstone of sustainable synthesis. While specific biocatalytic routes to this compound are not extensively detailed, the asymmetric bioreduction of similar furan-based ketones highlights the potential of this approach. For instance, the synthesis of enantiopure (S)-1-(furan-2-yl)propan-1-ol has been achieved with high conversion and yield using a whole-cell biocatalyst, Lactobacillus paracasei BD101. nih.gov This work demonstrates an environmentally friendly method for producing chiral furan-containing alcohols, offering a precedent for the green synthesis of related compounds. nih.gov

Catalytic transfer hydrogenation is also a greener alternative to traditional reductions that may use metal hydrides or high-pressure hydrogen gas. csic.es For the synthesis of furfuryl alcohol, a precursor to many furan derivatives, catalytic transfer hydrogenation from furfural has been shown to be highly efficient, using alcohols like cyclohexanol (B46403) as the hydrogen source and minimizing the formation of by-products. csic.es Similar strategies, employing catalysts like Ru-MACHO-BH, have been effective for the reductive amination of furfural, showcasing the versatility of transfer hydrogenation in creating furan derivatives under more environmentally benign conditions. researchgate.net

| Sustainable Protocol | Precursor(s) | Key Reagent/Catalyst | Key Feature(s) | Reference(s) |

| Metal-Free Allylation | Furfural | Potassium allyltrifluoroborate | Avoids transition-metal catalysts, proceeds under mild conditions. | researchgate.net |

| Biocatalytic Reduction | 1-(Furan-2-yl)propan-1-one | Lactobacillus paracasei BD101 | High conversion (>99%) and enantiomeric excess (>99%); uses a whole-cell biocatalyst. | nih.gov |

| Catalytic Transfer Hydrogenation | Furfural, Aniline (B41778) | Ru-MACHO-BH, i-PrOH | Base-free conditions, avoids high-pressure H2 gas, environmentally favorable. | researchgate.net |

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The foundation of a green synthetic process for this compound lies in its starting material, furfural. Furfural is a platform chemical that is not derived from petroleum but from the acid-catalyzed hydrolysis and dehydration of hemicellulose, a major component of lignocellulosic biomass. wiley.comresearchgate.net This biomass, which includes agricultural residues like corn stover and sugarcane bagasse, is an abundant and renewable feedstock. frontiersin.orgnih.gov The ability to produce the core furan structure from non-food biomass is a significant advantage from a sustainability perspective. unive.it

The shift towards greener synthesis also involves replacing hazardous reagents and solvents with more environmentally benign alternatives. The use of water as a solvent is highly desirable. For example, the synthesis of various sulfur-containing heterocyclic compounds, including those with furan moieties, has been successfully carried out in water, sometimes enhanced by ultrasonic radiation. mdpi.com

Ionic liquids (ILs) are also being explored as green reaction media for biomass conversion. frontiersin.org Acidic functionalized ILs have been shown to effectively catalyze the dehydration of carbohydrates to produce furfural and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.org While recovery and reuse of ILs remain areas for improvement, they offer potential advantages in processing biomass. frontiersin.org

In catalytic processes, there is a drive to replace hazardous catalysts, such as those based on chromium, with more benign options. For the hydrogenation of furfural to furfuryl alcohol, copper-based catalysts have been developed that show high selectivity and operate under milder conditions than traditional systems. csic.es Furthermore, palladium-catalyzed carbonylation reactions of alcohols, including furfuryl alcohol, have been optimized to proceed under low carbon monoxide (CO) pressure, reducing the hazard associated with using this toxic gas. unive.it The direct use of readily available and less toxic reagents is a key trend in making the synthesis of furan derivatives safer and more sustainable. researchgate.netacs.org

| Feedstock/Reagent Type | Example | Green Chemistry Principle | Application in Furan Chemistry | Reference(s) |

| Renewable Feedstock | Lignocellulosic Biomass | Use of Renewable Feedstocks | Production of furfural, the precursor to this compound. | frontiersin.orgwiley.comresearchgate.net |

| Benign Solvent | Water | Safer Solvents and Auxiliaries | Used as a solvent for the synthesis of furan-containing heterocyclic compounds. | mdpi.com |

| Alternative Solvent | Ionic Liquids (ILs) | Safer Solvents and Auxiliaries | Used as a medium and catalyst for converting carbohydrates to furfural. | frontiersin.org |

| Benign Catalyst | Copper-based catalysts | Catalysis | Used for the selective hydrogenation of furfural to furfuryl alcohol, avoiding more toxic metals. | csic.es |

| Benign Reagent | Potassium allyltrifluoroborate | Designing Safer Chemicals | Used as a non-toxic allylating agent in the synthesis of this compound. | researchgate.net |

Reactivity and Mechanistic Investigations of 1 Furan 2 Yl but 3 En 1 Ol

Catalytic Transformations of 1-(Furan-2-yl)but-3-en-1-ol

The presence of multiple functional groups makes this compound a versatile substrate for various catalytic reactions, enabling the construction of complex molecular architectures.

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and furan-containing alcohols are valuable substrates in this context. mdpi.com Catalysts based on metals like palladium, copper, and iron are commonly employed to facilitate these transformations. mdpi.com Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly effective for introducing new functional groups to the furan (B31954) core, although these are more typically performed on halogenated furans rather than directly on the alcohol. mdpi.commdpi.com

However, the alcohol and alkene moieties in this compound can participate in or direct transition metal-catalyzed reactions. For instance, the hydroxyl group can direct ortho-metalation or participate in cyclization reactions. The alkene can undergo reactions like metathesis or Heck-type couplings. mdpi.com The specific application of these coupling reactions directly to this compound is a nuanced area, often involving its conversion to a more reactive intermediate. The general utility of transition metal catalysis in furan chemistry underscores the potential pathways available for this molecule. researchgate.net

| Reaction Type | Typical Catalyst | Reactant Partner | Bond Formed |

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) mdpi.comacs.org | Organoboron reagent | C-C |

| Heck | Palladium complexes (e.g., Pd(OAc)₂) mdpi.commdpi.com | Alkene | C-C |

| Sonogashira | Palladium/Copper co-catalysis (e.g., PdCl₂(PPh₃)₂, CuI) mdpi.comnih.gov | Terminal alkyne | C-C |

| Stille | Palladium complexes (e.g., Pd(PPh₃)₄) mdpi.com | Organotin reagent | C-C |

This table represents common transition metal-catalyzed coupling reactions applicable to furan derivatives, indicating potential transformations for derivatives of this compound.

Palladium catalysts are exceptionally versatile in promoting oxidative coupling and cyclization reactions. For substrates like this compound, palladium(II) catalysts can facilitate intramolecular reactions involving the furan ring and the butenyl side chain. A notable transformation is the oxidative cyclization of furan-ynes, which proceeds via a dearomatizing alkoxyalkenylation of the furan. nih.gov This process involves the palladium catalyst activating the alkyne (or in this case, the alkene), followed by an intramolecular attack from the furan ring and subsequent functionalization. nih.gov

In related systems, palladium-catalyzed reactions of 1,2-allenyl ketones with allylic bromides lead to the formation of 3-allylic polysubstituted furans, suggesting that a furanyl palladium intermediate is involved. nih.govresearchgate.net For this compound, an analogous process could involve the formation of a π-olefin–palladium(II) complex, which could then undergo intramolecular cyclization. mdpi.com Such palladium-catalyzed cyclizations are efficient methods for constructing polycyclic and spirocyclic frameworks. nih.govorganic-chemistry.org For example, treatment of α-alkenyl β-diketones with a catalytic amount of PdCl₂(CH₃CN)₂ and a stoichiometric oxidant like CuCl₂ can lead to substituted furans. mdpi.com

Beyond palladium, other transition metals like gold, rhodium, nickel, and cobalt are effective catalysts for rearrangements and cycloadditions involving furan derivatives. nih.govnih.gov Gold and other π-philic metal catalysts are known to activate alkynes and allenes for cycloisomerization reactions to form furans. nih.gov Gold(I) catalysis, for instance, can be used in cascade cyclizations to construct complex fused furan scaffolds. kyoto-u.ac.jpnih.gov

Rhodium catalysts can mediate intramolecular hydroacylation of 4-alkynals to yield cyclopentenones. organic-chemistry.org Nickel catalysts have been used in enal-alkyne cycloadditions to produce cyclopentenols and cyclopentenones. organic-chemistry.org These reactions often proceed through the formation of a metallacyclic intermediate. acs.org The furan ring itself can act as a diene in Diels-Alder reactions, and the butenyl side chain can function as a dienophile, potentially leading to intramolecular [4+2] cycloadditions under thermal or metal-catalyzed conditions. The furan can also participate as a C4 synthon in catalytic [4+n] annulations via C-C bond activation. nih.gov

Intramolecular Cyclization Pathways and Rearrangements

The structural arrangement of this compound makes it an ideal precursor for intramolecular reactions, leading to significant molecular reorganization and the formation of new ring systems.

The Piancatelli rearrangement is a cornerstone reaction for 2-furylcarbinols like this compound. First observed by Piancatelli and co-workers in 1976, this acid-catalyzed transformation converts a 2-furylcarbinol into a 4-hydroxycyclopent-2-enone. nih.govnih.gov The reaction proceeds through an acid-promoted dehydration of the alcohol, generating a stabilized carbocation. This intermediate triggers a 4π-conrotatory electrocyclic ring-opening of the furan, followed by nucleophilic attack of water and subsequent cyclization to yield the cyclopentenone product. thieme-connect.com

The scope of this reaction has been significantly expanded through the use of Lewis acid catalysts, such as Dy(OTf)₃, Sc(OTf)₃, and DyCl₃, which can promote the reaction under milder conditions. nih.govorgsyn.orgrsc.org The reaction exhibits high diastereoselectivity, typically favoring the formation of the trans product. nih.gov When amines are used as nucleophiles instead of water, the reaction is termed the aza-Piancatelli rearrangement, yielding 4-aminocyclopentenones. nih.govorgsyn.org

| Catalyst / Conditions | Nucleophile | Product Type | Key Features |

| H⁺ / H₂O | Water | 4-Hydroxycyclopentenone | Original conditions; proceeds via furan ring opening. nih.govnih.gov |

| Dy(OTf)₃ / MeCN, 80 °C | Amine | 4-Aminocyclopentenone | Aza-Piancatelli; high diastereoselectivity. nih.govorgsyn.org |

| DyCl₃ / Microwave | Water | 4-Hydroxycyclopentenone | Applied to furan-2,5-dicarbinols. rsc.orgresearchgate.net |

| Lewis Acids (general) | Water, Amines, Carbon nucleophiles | Cyclopentenone derivatives | Expands scope to oxa-, aza-, and carbo-Piancatelli reactions. thieme-connect.com |

This table summarizes variants of the Piancatelli rearrangement applicable to 2-furylcarbinols.

Furan dearomatization is a key mechanistic step in the Piancatelli rearrangement and other related cyclization cascades. thieme-connect.com The process temporarily disrupts the aromaticity of the furan ring to enable further transformations. This can be initiated by oxidation or by the formation of a furanoxonium ion intermediate under acidic conditions. thieme-connect.comnih.gov

In the context of this compound, acid catalysis generates a key furanoxonium ion, which facilitates the ring-opening to a pentadienyl cation intermediate, the crucial step in the Piancatelli rearrangement. thieme-connect.com Oxidative dearomatization, using reagents like m-CPBA or NBS, can also be employed. nih.govresearchgate.net This can lead to the formation of spiro-intermediates or unsaturated 1,4,7-triones, which can then undergo subsequent cyclizations to form new heterocyclic or carbocyclic systems. nih.govresearchgate.net These cascade reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for rapidly building molecular complexity from furan-based starting materials. nih.gov

Formation of Furan-3(2H)-imine Scaffolds via Intramolecular Cyclization

The synthesis of furan-3(2H)-imine scaffolds represents a significant area of heterocyclic chemistry. While direct studies on this compound for this specific transformation are not prevalent, a plausible mechanistic pathway can be proposed based on established reactions of similar structures, such as the reaction between α,β-unsaturated ketones and aniline (B41778) derivatives. researchgate.netnih.govresearchgate.netnih.govroyalsocietypublishing.org

The proposed reaction would involve the treatment of this compound with a primary amine. The mechanism likely proceeds through several key steps:

Initial Reaction with an Amine : The process would begin with the reaction of the starting alcohol with an amine. To facilitate the reaction, the alcohol could first be oxidized to the corresponding α,β-unsaturated ketone, 2-(furan-2-carbonyl)but-3-enal.

1,4-Addition (Michael Addition) : The primary amine would then act as a nucleophile, attacking the β-carbon of the unsaturated system in a 1,4-addition, leading to an enamine intermediate. royalsocietypublishing.org

Isomerization and Tautomerization : The enamine intermediate would then isomerize and tautomerize to form an imine. royalsocietypublishing.org

Intramolecular Cyclization : The crucial step involves the intramolecular nucleophilic attack of the oxygen from the furan ring onto the imine carbon.

Dehydration : The resulting cyclic intermediate would then undergo dehydration (loss of a water molecule) to yield the stable furan-3(2H)-imine scaffold. royalsocietypublishing.org

This synthetic strategy is challenging because the carbonyl group in related furan-3(2H)-one derivatives exhibits poor electrophilicity, making direct condensation with amines difficult. nih.govroyalsocietypublishing.org However, the pathway involving an initial 1,4-addition to an unsaturated precursor provides a viable alternative. researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Oxidation of the starting alcohol | α,β-Unsaturated Ketone |

| 2 | 1,4-Addition of a primary amine | Enamine |

| 3 | Isomerization | Imine |

| 4 | Intramolecular nucleophilic attack | Cyclic Hydroxylfurane Skeleton |

| 5 | Dehydration | Furan-3(2H)-imine |

Palladium-Catalyzed Intramolecular C-H Activation and Cyclization

Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures, often proceeding with high efficiency and selectivity. rsc.orgresearchgate.net The intramolecular C-H activation and cyclization of this compound would leverage the reactivity of both the furan ring and the butenyl side chain.

The furan ring possesses C-H bonds that can be activated by a palladium catalyst, typically at the C5 position (alpha to the oxygen and adjacent to the substituent), which is the most electronically favorable site for such reactions. acs.orgscispace.comrsc.org The general mechanism for such a transformation is believed to involve a Pd(II)/Pd(IV) catalytic cycle. scispace.comrsc.org

A plausible pathway for the intramolecular cyclization of this compound would be:

C-H Activation : A Pd(II) catalyst would coordinate to the furan ring and selectively cleave the C5-H bond, forming a palladacycle intermediate. rsc.org

Alkene Insertion : The pendant butenyl group would then insert into the Pd-C bond.

Reductive Elimination or Further Transformation : The resulting intermediate could then undergo C-C bond-forming reductive elimination to yield a cyclized product, regenerating the Pd(II) catalyst. rsc.org Alternatively, the intermediate could undergo other transformations depending on the reaction conditions and ligands used.

This type of tandem C-H functionalization/cyclization strategy has been successfully employed for the synthesis of various heterocyclic systems, such as 5-hydroxybenzofurans from benzoquinones and terminal alkynes. nih.gov The site selectivity of C-H activation on the furan ring can sometimes be modulated by the choice of oxidant in the catalytic system. scispace.com For instance, different oxidants can favor C-H activation at a Pd(II) or a Pd(IV) center, leading to different regiochemical outcomes. scispace.comrsc.org

| Catalyst System Component | Role | Example |

|---|---|---|

| Palladium Source | Active Catalyst | Palladium Acetate (B1210297) (Pd(OAc)₂) researchgate.net |

| Oxidant | Regenerates the active catalyst | Copper Acetate (Cu(OAc)₂) researchgate.net |

| Ligand | Modifies catalyst reactivity and selectivity | N-Heterocyclic Carbenes (NHCs) mdpi.com |

| Base | Facilitates C-H activation | Potassium Acetate (KOAc) mdpi.com |

Fundamental Reaction Mechanisms Involving the Furan Moiety and Unsaturated Alcohol Functional Group

Mechanistic Insights into Furan Ring Opening Reactions

The furan ring, despite its aromatic character, is susceptible to ring-opening reactions under various conditions, a reactivity that stems from its lower resonance energy compared to benzene. chemicalbook.com This process is crucial in biomass conversion and synthetic chemistry. mdpi.comrsc.org

Acid-Catalyzed Ring Opening: Under acidic conditions, particularly in aqueous media, the furan ring can be cleaved. The mechanism involves several steps: acs.orgfigshare.comresearchgate.net

Protonation : The reaction is initiated by the protonation of the furan ring. This is often the rate-limiting step. acs.orgfigshare.com Protonation occurs preferentially at the Cα position (C2 or C5) as the resulting carbocation is more stable, being delocalized over three atoms. chemicalbook.comacs.org Protonation at the Cβ position is significantly less favorable. figshare.com

Nucleophilic Attack : A nucleophile, typically a water molecule from the solvent, attacks the protonated furan ring. This leads to the formation of intermediates like 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. acs.orgfigshare.com

Second Protonation and Ring Cleavage : Subsequent protonation of the oxygen atom within the furan ring facilitates the cleavage of a C-O bond. acs.orgresearchgate.net This ring-opening step results in the formation of an open-chain dicarbonyl compound, such as 4-hydroxy-2-butenal from unsubstituted furan. acs.orgfigshare.com

The presence of substituents on the furan ring significantly influences the rate and outcome of this reaction. rsc.org

Thermal and Photochemical Ring Opening: Furan derivatives can also undergo ring-opening through thermal or photochemical pathways. Thermally, this can proceed via an isomerization reaction to an open-chain intermediate or through the formation of carbene intermediates. ugent.be Photoinduced ring-opening is another important decay channel for excited furan molecules, often considered an intermediate step in their photoisomerization. aip.org This process involves the fission of a C-O bond and is influenced by the electronic state of the molecule. aip.org

Elucidation of Decarbonylation Processes in Furan Derivatives

Decarbonylation, the removal of a molecule of carbon monoxide (CO), is a key transformation for furan derivatives that possess a carbonyl group, most notably furfural (B47365). While this compound does not itself have an exocyclic carbonyl group, it can be converted to derivatives (e.g., furfuraldehyde analogues) where this reaction becomes relevant.

The process is typically carried out in the gas phase at high temperatures over a metal catalyst. google.com

Catalysts : Palladium has been identified as a highly active catalyst for decarbonylation. However, rhodium and platinum, often supported on materials like alumina (B75360) and containing an alkali metal promoter, are also effective. google.com

Conditions : The reaction is generally performed at temperatures ranging from 250°C to 400°C. google.com

Mechanism : The catalytic cycle involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by the extrusion of carbon monoxide and reductive elimination of the resulting furan.

Decarbonylation can also be a step within more complex tandem reactions. For instance, in certain rhodium(III)-catalyzed syntheses of furans from acrylic acids, a decarbonylation process is involved in the formation of the final product. nih.gov

Role of Substituent Effects on Reactivity and Selectivity

Electronic Effects: Substituents are broadly classified as electron-donating or electron-withdrawing, and their electronic nature profoundly impacts the furan ring's reactivity.

Electron-Donating Groups (EDGs) : These groups, such as alkyl and alkoxy groups, increase the electron density of the furan ring. This enhanced nucleophilicity makes the ring more reactive towards electrophiles. pharmaguideline.com For example, in electrophilic aromatic substitution, the presence of an EDG accelerates the reaction. The 1-hydroxybut-3-enyl substituent, being an alkyl derivative, acts as a weak electron-donating group, thus activating the furan ring towards electrophilic attack, primarily at the C5 position. pearson.com

Electron-Withdrawing Groups (EWGs) : Groups like nitro, carboxy, or acyl groups decrease the electron density of the ring. This deactivation makes the furan less susceptible to electrophilic attack but more stable towards acid-catalyzed ring-opening. pharmaguideline.com

Positional Selectivity: Furan itself shows a strong preference for electrophilic attack at the C2 (or C5) position over the C3 (or C4) position. chemicalbook.compearson.com This is because the intermediate carbocation (sigma complex) formed upon attack at the C2 position is better stabilized by resonance, with the positive charge delocalized over more atoms, including the ring oxygen. chemicalbook.com The substituent at the C2 position in this compound further directs incoming electrophiles to the C5 position.

| Substituent Type | Effect on Furan Ring | Impact on Reactivity | Example Group |

|---|---|---|---|

| Electron-Donating (e.g., Alkyl) | Increases electron density | Activates ring towards electrophilic substitution; may increase susceptibility to ring opening. | -CH₃, -OH |

| Electron-Withdrawing (e.g., Carbonyl) | Decreases electron density | Deactivates ring towards electrophilic substitution; provides stability against acid-catalyzed degradation. | -CHO, -COOH |

Advanced Spectroscopic Characterization in Research of 1 Furan 2 Yl but 3 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination and real-time monitoring of reactions involving 1-(furan-2-yl)but-3-en-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to each unique proton and carbon atom in the molecule. The furan (B31954) ring protons, for instance, appear in the aromatic region of the ¹H NMR spectrum, typically between 6.2 and 7.4 ppm, with distinct coupling patterns that confirm their relative positions. stackexchange.com The vinyl protons of the butenyl group and the carbinol proton (-CHOH) also show unique chemical shifts and multiplicities.

Monitoring a chemical transformation is achieved by observing the disappearance of reactant signals and the concurrent appearance of product signals. rsc.org For example, in a hydrogenation reaction, the signals corresponding to the vinyl protons (typically 5.1-5.9 ppm) would diminish, while new signals in the alkane region (0.8-1.9 ppm) would appear. oregonstate.edu Similarly, the oxidation of the secondary alcohol to a ketone would result in the disappearance of the carbinol proton's signal and a significant downfield shift of the adjacent carbon's signal in the ¹³C NMR spectrum. researchgate.net The quantitative nature of NMR allows for the determination of reaction kinetics and product ratios without the need for isolation. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the distinct protons in the molecule. These values are estimations based on typical chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H5 (Furan) | ~7.3-7.4 | Doublet of doublets (dd) |

| H4 (Furan) | ~6.3-6.4 | Doublet of doublets (dd) |

| H3 (Furan) | ~6.2-6.3 | Doublet of doublets (dd) |

| -CH=CH₂ (Vinyl) | ~5.7-5.9 | Multiplet (m) |

| -CH=CH ₂ (Vinyl) | ~5.1-5.3 | Multiplet (m) |

| -CH (OH)- | ~4.7-4.9 | Triplet (t) or Quartet (q) |

| -CH ₂(allyl) | ~2.4-2.6 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table outlines the predicted chemical shift ranges for the carbon atoms, which are sensitive to their local electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Furan, C-O) | ~155-157 |

| C5 (Furan) | ~141-143 |

| -C H=CH₂ (Vinyl) | ~134-136 |

| -CH=C H₂ (Vinyl) | ~117-119 |

| C3 (Furan) | ~110-111 |

| C4 (Furan) | ~106-108 |

| -C H(OH)- | ~67-70 |

Deuterium (B1214612) (²H or D) labeling is a powerful tool for elucidating reaction mechanisms. researchgate.netresearchgate.net By selectively replacing a proton in this compound with a deuterium atom, its path can be traced throughout a chemical reaction. For instance, in an acid-catalyzed rearrangement, replacing the hydroxyl proton with deuterium (to form -OD) can help determine if this specific atom is involved in subsequent bond-forming or bond-breaking steps by tracking its final location in the product molecule via NMR or mass spectrometry. researchgate.net

Isotope shifts in NMR spectra also provide mechanistic clues. A primary isotope shift is the difference in chemical shift between ¹H and ²H. huji.ac.ilwikipedia.org A secondary isotope shift is the small change in the chemical shift of another nucleus (like ¹³C) when an adjacent proton is substituted with deuterium. huji.ac.il These shifts, though typically small (e.g., ¹³C shifts of 0.2-1.5 ppm per deuterium), can reveal information about hybridization changes at a carbon center during a reaction, transition state structures, and the presence of non-classical intermediates. huji.ac.il Such studies are crucial for distinguishing between proposed mechanistic pathways that are otherwise indistinguishable. icm.edu.pl

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

For this compound, IR spectroscopy is particularly useful for identifying key functional groups. vscht.czlibretexts.org A broad absorption band in the region of 3200-3500 cm⁻¹ is a clear indicator of the alcohol O-H stretching vibration. The C-O stretching of the secondary alcohol typically appears in the 1000-1100 cm⁻¹ range. Alkene C=C stretching gives rise to a peak around 1640-1670 cm⁻¹, while the furan ring's C=C bonds absorb in the 1500-1600 cm⁻¹ region. globalresearchonline.netchemicalpapers.com C-H stretching vibrations are also distinct: sp² C-H bonds (from the furan and vinyl groups) absorb above 3000 cm⁻¹, whereas sp³ C-H bonds absorb just below 3000 cm⁻¹. vscht.czlibretexts.org

Raman spectroscopy complements IR by providing information on non-polar bonds and skeletal vibrations. researchgate.net The C=C bonds of the furan ring and the butenyl side chain often produce strong Raman signals. researchgate.net Conformational analysis can be performed by studying changes in the low-frequency (fingerprint) region of the Raman spectrum under varying conditions, as these vibrations are sensitive to the molecule's geometry. mit.edu

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table lists the principal vibrational modes and their expected frequencies in IR and Raman spectra, which are used to identify functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H stretch | Alcohol | 3200-3500 | Strong, Broad | Weak |

| C-H stretch (sp²) | Furan, Alkene | 3010-3100 | Medium | Strong |

| C-H stretch (sp³) | Alkyl chain | 2850-2960 | Strong | Strong |

| C=C stretch | Alkene | 1640-1670 | Medium | Strong |

| C=C stretch | Furan Ring | 1500-1600 | Medium-Strong | Strong |

Mass Spectrometry Techniques in the Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for analyzing complex reaction mixtures. mdpi.comresearchgate.net

The electron ionization (EI) mass spectrum of this compound (molar mass 138.16 g/mol ) would show a molecular ion peak ([M]⁺) at m/z 138. The fragmentation is predictable and informative. A common fragmentation pathway for alcohols is the loss of a water molecule, which would produce a peak at m/z 120 ([M-H₂O]⁺). nih.gov Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also highly favorable. Cleavage of the allyl group would result in a highly stable, resonance-delocalized furfuryl oxonium ion at m/z 97, which is often the base peak in the spectrum. nih.gov By analyzing the mass spectra of components eluting from the GC, unknown reaction products and transient intermediates can be identified. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound This interactive table shows the mass-to-charge ratio (m/z) of expected fragments, which helps in elucidating the molecule's structure.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [C₈H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₈O]⁺ | Loss of H₂O from M⁺ |

| 97 | [C₅H₅O₂]⁺ | Alpha-cleavage (loss of C₃H₅•) |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Advanced X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or oil at room temperature, crystalline derivatives can be synthesized for analysis.

By converting the alcohol into a solid derivative, such as a p-nitrobenzoate ester or a phenylurethane, it is often possible to grow single crystals suitable for X-ray analysis. The resulting crystal structure provides unambiguous data on bond lengths, bond angles, and torsional angles. This technique can confirm the relative and absolute stereochemistry of chiral centers, reveal the preferred conformation of the molecule in the solid state, and provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. This level of structural detail is unattainable by other spectroscopic methods and serves as the ultimate proof of structure for a new compound.

Computational and Theoretical Studies on 1 Furan 2 Yl but 3 En 1 Ol Chemistry

Density Functional Theory (DFT) and Ab Initio Methods in Elucidating Reaction Pathways

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to model chemical reactions and predict their pathways. These methods are instrumental in determining the geometries of reactants, transition states, and products, as well as their corresponding energies. For furan-containing molecules, these calculations can elucidate the mechanisms of key reactions such as cycloadditions, electrophilic substitutions, and oxidations.

In the case of 1-(Furan-2-yl)but-3-en-1-ol, the furan (B31954) ring can act as a diene in Diels-Alder reactions. DFT studies on similar dienylfurans have explored various possible reaction pathways, including concerted and stepwise mechanisms. For instance, in the [8+2] cycloadditions of dienylfurans, DFT calculations have been employed to compare different mechanistic routes, such as a concerted pathway, a stepwise pathway involving zwitterionic or diradical intermediates, and pathways involving initial [4+2] cycloadditions followed by rearrangements. pku.edu.cn These studies reveal that the preferred reaction pathway is highly dependent on the specific substituents and reaction conditions.

Furthermore, DFT can be used to investigate the electrophilic substitution reactions that are characteristic of the furan ring. The furan moiety is known to be susceptible to electrophilic attack, primarily at the C2 and C5 positions. chemicalbook.com Computational models can predict the relative activation energies for electrophilic addition at different positions on the furan ring, thereby explaining the observed regioselectivity. ic.ac.uk Ab initio studies on the conversion of furan derivatives have also been used to determine reaction sites by analyzing Fukui functions and to calculate activation energies for various reaction steps. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies for Key Stationary Points in a Reaction of a Furan Derivative.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | Transition state for concerted pathway | +25.5 |

| Intermediate 1 | Zwitterionic intermediate in stepwise pathway | +15.2 |

| TS2 | Transition state for second step of stepwise pathway | +18.7 |

| Products | Final cycloaddition product | -10.8 |

Note: This table is a hypothetical representation based on typical values found in DFT studies of cycloaddition reactions of furan derivatives and is for illustrative purposes.

Exploration of Potential Energy Surfaces and Transition States

The potential energy surface (PES) is a conceptual and mathematical landscape that connects the geometry of a molecule or a system of reacting molecules to its energy. By mapping the PES, chemists can identify stable molecules (local minima), and the transition states that connect them (saddle points). The transition state represents the highest energy point along the lowest energy path from reactants to products and is crucial for determining the rate of a reaction.

For reactions involving this compound, computational methods can be used to locate and characterize the transition states for various transformations. For example, in a Diels-Alder reaction, the transition state geometry would reveal the degree of bond formation between the furan diene and a dienophile. DFT studies on furan hydrogenation and ring-opening on metal surfaces have successfully mapped the PES to identify key intermediates and transition states, providing insights into reaction selectivity. researchgate.netrsc.org

The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that can be calculated from the PES. A lower activation energy corresponds to a faster reaction. For complex, multi-step reactions, the identification of the rate-determining step (the step with the highest activation energy) is a primary goal of PES exploration. Studies on cycloaddition reactions of furan derivatives have shown that the nature of the transition state (e.g., concerted versus asynchronous) can be elucidated through computational analysis. researchgate.net

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of a Substituted Furan.

| Reaction Pathway | Rate-Determining Transition State | Calculated Activation Energy (kcal/mol) |

| [4+2] Cycloaddition | TS[4+2] | 22.1 |

| Electrophilic Addition | TS_E+ | 18.5 |

| Ring Opening | TS_RO | 35.7 |

Note: This table is a hypothetical representation to illustrate how computational studies can compare the feasibility of different reaction pathways for a furan-containing molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and the flexibility of its bonds, is critical to its reactivity and properties. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible.

Computational methods, ranging from molecular mechanics to high-level quantum mechanical calculations, can be used to perform a systematic search for low-energy conformers. Studies on furan- and thiophene-based arylamides have demonstrated the use of computational methods to examine conformational preferences and the effects of intramolecular hydrogen bonding and solvent polarity. nih.govresearchgate.net These studies reveal how subtle energetic balances can dictate the predominant shape of a molecule in solution.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. By simulating the motion of atoms based on a force field, MD can explore the conformational landscape and identify the most populated conformational states. MD simulations have been applied to study furan-flanked diketopyrrolopyrroles and furan resins, providing insights into their structural evolution and properties. youtube.compsu.edusemanticscholar.org For this compound, MD simulations could reveal the flexibility of the butenol side chain relative to the furan ring and how intermolecular interactions, such as hydrogen bonding with a solvent, might influence its conformational preferences.

Table 3: Hypothetical Relative Energies and Populations of Stable Conformers of a Furan Derivative at 298 K.

| Conformer | Dihedral Angle (C1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° (gauche) | 0.0 | 55 |

| B | 180° (anti) | 0.5 | 30 |

| C | -60° (gauche) | 1.2 | 15 |

Note: This table is a hypothetical representation of the type of data obtained from a computational conformational analysis of a molecule with a flexible side chain attached to a furan ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comucsb.edu The energy and symmetry of these frontier orbitals govern the feasibility and outcome of many reactions, particularly pericyclic reactions like the Diels-Alder reaction.

For this compound, FMO theory can be used to predict its reactivity as a diene. The HOMO of the furan ring would interact with the LUMO of a dienophile. The energy gap between the HOMO of the furan and the LUMO of the dienophile is a key indicator of reactivity; a smaller energy gap generally leads to a more favorable interaction and a faster reaction. Furthermore, the coefficients of the atomic orbitals in the HOMO and LUMO can be used to predict the regioselectivity of the reaction.

Computational software can readily calculate the energies and visualize the shapes of the HOMO and LUMO of this compound. FMO analysis of furan derivatives has been used to explain the outcomes of cycloaddition reactions and to understand their electronic demand. researchgate.netacs.org The theory can also rationalize the preferential site of electrophilic attack on the furan ring, as the position with the largest HOMO coefficient is typically the most nucleophilic. semanticscholar.org

Table 4: Hypothetical FMO Energies and Reactivity Indices for a Furan Derivative.

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | +1.2 |

| HOMO-LUMO Gap | 9.7 |

| Electrophilicity Index (ω) | 1.5 |

| Nucleophilicity Index (N) | 3.2 |

Note: This table is a hypothetical representation of data that could be generated from a quantum chemical calculation to predict the reactivity of a furan-containing molecule based on FMO theory and conceptual DFT.

1 Furan 2 Yl but 3 En 1 Ol As a Versatile Building Block in Complex Organic Synthesis

Strategic Applications in the Construction of Natural Product Scaffolds

The inherent reactivity of the furan (B31954) ring makes it an excellent precursor for various functionalities, which is strategically exploited in the synthesis of natural products. Furan can be considered a masked 1,4-dicarbonyl compound, accessible through hydrolytic ring cleavage. acs.org Furthermore, it can undergo oxidative ring-opening to yield unsaturated dialdehydes or be hydrogenated to form tetrahydrofuran (B95107) derivatives, which are common features in many natural products. acs.org

The utility of furan-containing building blocks like 1-(Furan-2-yl)but-3-en-1-ol lies in their ability to undergo diastereoselective transformations, allowing for the construction of stereochemically rich scaffolds. The allylic alcohol moiety can direct stereoselective epoxidations, while the furan ring can participate in cycloaddition reactions or serve as a handle for further functionalization and ring transformation. Although direct total syntheses of specific natural products starting from this compound are not extensively detailed in the provided sources, the presence of the furan-3-carboxylate framework in numerous natural products highlights the importance of such synthons. researchgate.net The development of methodologies for creating substituted furans is a key focus for research groups aiming to access these complex molecules. nih.gov

Precursor for Bio-Based Platform Chemicals and Renewable Fuels

The push towards a sustainable chemical industry has identified biomass as a crucial alternative to fossil resources. dtu.dkrsc.org Furan derivatives, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) derived from the dehydration of carbohydrates, are recognized as key bio-based platform chemicals. researchgate.net These platform chemicals serve as starting materials for a wide range of valuable chemicals and materials.

This compound, obtainable from furfural, fits within this paradigm of valorizing biomass. Furfural itself can be converted into a variety of derivatives that are components of bio-based polymers. researchgate.net For example, catalytic hydrogenation of furfural yields furfuryl alcohol, an important industrial chemical used in the production of resins, and as a precursor to other valuable compounds. magtech.com.cn The conversion of furan-based platform chemicals into fuels and fuel additives is another area of intense research. While specific applications of this compound as a direct precursor to renewable fuels are still emerging, its structural components are consistent with molecules targeted for bio-based chemical production.

Synthesis of Novel Heterocyclic Systems

The unique structure of this compound makes it an ideal precursor for the synthesis of a variety of other heterocyclic systems through transformations of either the furan ring or the butenol side chain.

The transformation of a five-membered furan ring into a six-membered pyran ring is a valuable synthetic strategy. One of the most common routes to synthesize 2H-pyrans relies on the oxa-6π-electrocyclization of dienone precursors. mdpi.com A widely used tandem process involves a Knoevenagel condensation of an enal with a 1,3-dicarbonyl compound, which can be considered a formal [3+3] cycloaddition. mdpi.com While not starting directly from this compound, this principle can be applied to its derivatives. For instance, oxidation of the alcohol to the corresponding enone would generate a substrate amenable to reactions that could lead to pyran systems. Another powerful strategy involves a tandem sequence of a ring-opening metathesis (ROM) and ring-closing metathesis (RCM) of furan-derived oxabicyclic intermediates, which has been used to create fused furopyran derivatives. clockss.org Palladium-catalyzed intramolecular Heck reactions followed by β-H elimination represent another efficient method for constructing fused pyran rings. espublisher.com

Table 1: Selected Methods for Pyran Synthesis Relevant to Furan Precursors

| Method | Description | Key Intermediates | Reference |

| Knoevenagel/Electrocyclization | A tandem reaction involving Knoevenagel condensation followed by a 6π-electrocyclization. | 1-Oxatrienes | mdpi.com |

| ROM-RCM Tandem Reaction | Ring-opening metathesis followed by ring-closing metathesis of oxabicyclic precursors. | Oxabicyclic alkenes | clockss.org |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of O-allylated ethers followed by β-H elimination. | Alkyl palladium complex | espublisher.com |

The furan ring in this compound can be selectively modified to produce dihydrofuran and tetrahydrofuran structures. Catalytic hydrogenation is a straightforward method to reduce the furan ring to a tetrahydrofuran (THF) ring, a common structural motif in a wide variety of natural products. acs.org

The synthesis of substituted dihydrofurans can be achieved through various modern synthetic methods. For example, palladium-catalyzed Heck reactions of 2,3-dihydrofuran with aryl iodides can yield 2-aryl-2,3-dihydrofurans. organic-chemistry.org Iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols provides an efficient route to 2,3-dihydrofurans under mild conditions. organic-chemistry.org Furthermore, a process for isomerizing 2,5-dihydrofurans to the corresponding 2,3-dihydrofurans using a supported palladium or platinum catalyst has been developed. google.com These methods showcase the potential pathways for transforming furan derivatives into partially or fully saturated ring systems.

Thiazoles are an important class of heterocycles with a broad spectrum of biological activities. sysrevpharm.org The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone, known as the Hantzsch thiazole synthesis. researchgate.net To utilize this compound in thiazole synthesis, it would first need to be converted into a suitable precursor. For instance, the furan ring can serve as a scaffold from which a thiazole ring is constructed. Research has shown the synthesis of novel thiazole compounds that incorporate a 2-(furan-2-yl)-1H-imidazole component, demonstrating the compatibility of the furan moiety in building complex, multi-heterocyclic systems. nih.gov In such syntheses, a furan-containing ketone reacts with N-arylhydrazinecarbothioamide to produce a carbothioamide, which is then cyclized to form the thiazole derivative. nih.gov

Table 2: General Approaches to Thiazole Synthesis from Furan-Containing Precursors

| Starting Material Type | Key Reagents | Product Type | Reference |

| Furan-containing ketone | N-arylthiosemicarbazide, then hydrazonyl chlorides | 1,3-Thiazole derivatives with furan moiety | nih.gov |

| Bromoacetophenone derivatives | Ammonium dithiocarbamate | 2-Mercaptothiazole derivatives | sysrevpharm.org |

| Thioamides | Ethyl bromopyruvate | 2,4-Disubstituted thiazoles | nih.gov |

Isoxazolines and isoxazoles are significant nitrogen- and oxygen-containing heterocycles. nih.gov A primary route for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene (for isoxazolines) or an alkyne (for isoxazoles). nih.govresearchgate.net

The butenyl side chain of this compound is a suitable dipolarophile for reaction with in-situ generated nitrile oxides. Alternatively, the furan moiety can be part of the nitrile oxide precursor. A common synthetic pathway begins with a furan-containing aldehyde or ketone. For example, 2-acetylfuran can undergo a Claisen-Schmidt condensation with an aromatic aldehyde to afford a 1-(furan-2-yl)-3-arylprop-2-en-1-one (a chalcone). This α,β-unsaturated ketone can then undergo cyclization with hydroxylamine hydrochloride to yield the corresponding 3-(furan-2-yl)-5-aryl-4,5-dihydro-1,2-oxazole (isoxazoline). This demonstrates a robust method for incorporating the furan scaffold into isoxazoline systems.

Spiroacetals

The synthesis of spiroacetals from this compound represents an intriguing area of research, leveraging the reactivity of the furan nucleus. One of the key methodologies explored for this transformation is the oxidative dearomatization of the furan ring. This process can lead to the formation of a key spiro-intermediate, which can then be further elaborated into the desired spiroacetal structure nih.govmdpi.com.

The general strategy involves the oxidation of the furan ring, which disrupts its aromaticity and generates highly reactive intermediates. These intermediates can then undergo intramolecular cyclization, driven by the proximate hydroxyl group of the butenyl side chain, to form the spirocyclic core.

A plausible mechanistic pathway involves an initial oxidation of the furan ring, for instance using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), to form an unstable epoxide or a related oxidized intermediate. This is followed by an intramolecular nucleophilic attack from the hydroxyl group onto the activated furan ring, leading to the formation of the spiroacetal.

However, the direct synthesis of spiroacetals from unprotected furfuryl alcohols like this compound can present challenges. Research has shown that under certain oxidative conditions, unprotected furfuryl alcohols may not be viable substrates for spirolactonization and can instead undergo alternative reactions such as the Achmatowicz rearrangement to yield dihydropyranones nih.gov. This highlights the necessity for careful selection of reaction conditions and potentially the use of protecting groups to achieve the desired spiroacetal synthesis.

Table 1: Potential Oxidative Cyclization Approach for Spiroacetal Synthesis

| Step | Description | Key Intermediates | Potential Challenges |

| 1. Oxidation | The furan ring of this compound is oxidized using a suitable reagent (e.g., m-CPBA, NBS). | Epoxide or other oxidized furan species. | Over-oxidation or side reactions. |

| 2. Intramolecular Cyclization | The tethered hydroxyl group acts as a nucleophile, attacking the activated furan ring. | Spiro-intermediate. | Competing reactions like the Achmatowicz rearrangement. |

| 3. Rearrangement/Further Transformation | The initial spiro-intermediate may undergo further rearrangement to yield the stable spiroacetal. | Stable spiroacetal. | Diastereoselectivity of the final product. |

NBS: N-Bromosuccinimide

Polymer Chemistry Applications: Monomer Synthesis for Advanced Materials

The unique structure of this compound, containing both a diene (the furan ring) and an alkene (the butenyl group), makes it a promising candidate as a monomer for the synthesis of advanced materials with novel properties. Two primary polymerization strategies can be envisioned for this compound: Diels-Alder polymerization and Ring-Opening Metathesis Polymerization (ROMP).

The furan moiety can participate as a diene in Diels-Alder reactions with suitable dienophiles, such as maleimides. This [4+2] cycloaddition reaction is thermally reversible, which can be exploited to create self-healing or recyclable polymer networks mdpi.comrsc.orgresearchgate.net. The reaction between a difunctional furan monomer and a bismaleimide can lead to the formation of a cross-linked polymer. The reversibility of the Diels-Alder reaction allows the network to de-crosslink upon heating and reform upon cooling, providing a mechanism for material repair.

Table 2: Diels-Alder Polymerization Potential of this compound

| Feature | Description | Potential Application |

| Diene | The furan ring of this compound. | Can react with bismaleimides to form polymer networks. |

| Reversibility | The Diels-Alder reaction is thermally reversible. | Development of self-healing materials and recyclable thermosets. |

| Functionality | The hydroxyl group can be further functionalized. | Introduction of additional properties to the polymer backbone. |

The butenyl group in this compound opens up the possibility of its use in Ring-Opening Metathesis Polymerization (ROMP). While the furan ring itself is not typically susceptible to ROMP, the cyclic olefin character of the butenyl group, particularly if it were part of a strained ring system, could be targeted by ROMP catalysts. However, the presence of the hydroxyl group could potentially interfere with the activity of common ROMP catalysts, such as Grubbs-type ruthenium catalysts, necessitating the use of protecting groups or more robust catalyst systems mdpi.com. The resulting polymers could feature pendant furan and hydroxyl groups along the polymer backbone, which could be further modified to tune the material's properties for specific applications.

Research into the ADMET (Acyclic Diene Metathesis) polymerization of furan-based α,ω-diene monomers has shown the feasibility of creating fully renewable functional polymers researchgate.net. This suggests that with appropriate derivatization, this compound could serve as a valuable precursor for such sustainable materials.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 1-(furan-2-yl)but-3-en-1-ol and its derivatives presents an ongoing challenge in achieving high levels of selectivity and efficiency. Future research will undoubtedly focus on the design and implementation of sophisticated catalytic systems to address these issues. A primary objective is the development of catalysts that can provide high yields while minimizing the formation of byproducts.

Key areas of advancement will likely include the application of both homogeneous and heterogeneous catalysis. In the realm of homogeneous catalysis, the design of novel ligands for transition metal catalysts is a promising avenue. These ligands can be tailored to create a specific chiral environment around the metal center, thereby enabling highly enantioselective additions of allyl groups to furfural (B47365), a common precursor.

Heterogeneous catalysis offers the advantages of catalyst recyclability and simplified product purification. The development of solid-supported catalysts, such as metals or organocatalysts immobilized on materials like zeolites, mesoporous silica, or polymers, will be crucial. These systems can enhance catalyst stability and longevity, making the synthesis more economically viable and environmentally friendly. For instance, the use of zeolites with controlled acidity and porosity could offer a sustainable alternative to traditional methods for furan (B31954) alkylation.

Furthermore, the exploration of biocatalysis, using enzymes or whole-cell systems, presents a green and highly selective approach to the synthesis of chiral furan-containing alcohols. While the biocatalytic synthesis of related compounds like (S)-1-(furan-2-yl)propan-1-ol has been reported with high conversion and enantiomeric excess, the application to this compound remains an area ripe for investigation.

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Catalysts | High activity and selectivity, tunable electronic and steric properties. | Design of novel chiral ligands for enantioselective synthesis. |

| Heterogeneous Catalysts | Ease of separation, reusability, enhanced stability. | Development of supported metal and organocatalysts on porous materials. |

| Biocatalysts | High enantioselectivity, mild reaction conditions, environmentally benign. | Screening and engineering of enzymes for the asymmetric synthesis of this compound. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes is a paradigm shift in modern chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound with flow chemistry and automated platforms is a critical future direction.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. For the synthesis of furan derivatives, which can be sensitive to harsh reaction conditions, flow chemistry offers a means to achieve precise control and minimize degradation.

Automated synthesis platforms, coupled with high-throughput screening techniques, will accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its derivatives. These platforms can rapidly evaluate a large number of catalysts, solvents, and other reaction parameters, significantly reducing the time and resources required for process development. The use of in-line analytical techniques, such as spectroscopy and chromatography, within a flow setup can provide real-time reaction monitoring and facilitate rapid optimization.